Cas no 68843-63-0 (Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl-)
Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl-
- 5-Bromomethyl-3-methyl-4,5-dihydro-isoxazole
- 5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole
- EN300-373271
- TCA84363
- 68843-63-0
- 996-220-8
-
- Inchi: 1S/C5H8BrNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3
- InChI Key: XDOIJSYGUFRXPS-UHFFFAOYSA-N
- SMILES: O1C(CBr)CC(C)=N1
Computed Properties
- Exact Mass: 176.97893Da
- Monoisotopic Mass: 176.97893Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 21.6Ų
Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM422971-100mg |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95%+ | 100mg |
$303 | 2024-07-24 | |
| Chemenu | CM422971-250mg |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95%+ | 250mg |
$423 | 2024-07-24 | |
| Chemenu | CM422971-500mg |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95%+ | 500mg |
$714 | 2024-07-24 | |
| Chemenu | CM422971-1g |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95%+ | 1g |
$906 | 2024-07-24 | |
| Ambeed | A1106001-1g |
5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95% | 1g |
$755.0 | 2025-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070182-1g |
5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
| Enamine | EN300-373271-0.05g |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95% | 0.05g |
$174.0 | 2023-03-02 | |
| Enamine | EN300-373271-0.1g |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
| Enamine | EN300-373271-0.25g |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95% | 0.25g |
$367.0 | 2023-03-02 | |
| Enamine | EN300-373271-0.5g |
5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
68843-63-0 | 95% | 0.5g |
$579.0 | 2023-03-02 |
Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl- Suppliers
Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl- Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl-
Research Brief on Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl- (CAS: 68843-63-0) in Chemical Biology and Pharmaceutical Applications
The compound Isoxazole, 5-(bromomethyl)-4,5-dihydro-3-methyl- (CAS: 68843-63-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The isoxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the synthetic utility of 5-(bromomethyl)-4,5-dihydro-3-methylisoxazole as a key intermediate in the preparation of more complex bioactive molecules. The bromomethyl group at the 5-position serves as a reactive handle for further functionalization, enabling the construction of diverse derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel kinase inhibitors, where the isoxazole core was incorporated into compounds showing nanomolar potency against specific cancer-related kinases. The electron-withdrawing nature of the isoxazole ring was found to enhance binding affinity to target proteins.
In terms of biological activity, research has uncovered promising antimicrobial properties of derivatives stemming from this compound. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that structurally modified versions exhibited potent activity against drug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The mechanism appears to involve disruption of bacterial cell wall biosynthesis, though further studies are needed to fully elucidate the molecular targets.
From a pharmaceutical development perspective, the compound's metabolic stability and pharmacokinetic properties have been investigated in several preclinical studies. While the parent compound shows moderate metabolic clearance, strategic modifications at the 3-methyl and 5-positions have yielded derivatives with improved oral bioavailability, as evidenced by recent animal studies. Researchers at Merck have patented several prodrug derivatives of 68843-63-0 designed to enhance tissue penetration for central nervous system applications.
The safety profile of this chemical entity has also been a focus of recent investigations. Toxicological assessments in rodent models indicate that the compound is well-tolerated at therapeutic doses, with no significant organ toxicity observed in 28-day repeated dose studies. However, the bromomethyl group's reactivity necessitates careful handling during synthesis to minimize potential genotoxic impurities, as highlighted in a 2024 Organic Process Research & Development publication on its scalable manufacturing.
Looking forward, the unique chemical properties of 5-(bromomethyl)-4,5-dihydro-3-methylisoxazole position it as a valuable building block for future drug discovery efforts. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as exploration of its potential in covalent inhibitor design. The compound's versatility and the growing understanding of its structure-activity relationships suggest it will remain an important tool in medicinal chemistry for years to come.
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